3-[(4-Methylphenyl)sulfanyl]pyrrolidine, also known as 1-(3-methylphenyl)sulfonylpyrrolidine, is a compound of significant interest in organic chemistry and medicinal research. This compound features a pyrrolidine ring substituted with a sulfonyl group derived from 4-methylphenyl, which enhances its chemical reactivity and potential biological activity. The unique structural attributes of this compound position it as a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
3-[(4-Methylphenyl)sulfanyl]pyrrolidine can be sourced through various synthetic routes, predominantly from commercially available starting materials. It is classified under the category of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities. Pyrrolidine compounds have been extensively studied for their roles in drug discovery, particularly due to their ability to interact with biological targets effectively.
The synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine typically involves the following methods:
The reaction conditions are crucial for optimizing yield and purity. For instance, using continuous flow reactors can enhance efficiency in industrial settings, allowing for better control over reaction parameters such as temperature and concentration.
The molecular formula of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine is , with a molecular weight of approximately 225.31 g/mol. The structure includes a pyrrolidine ring (a five-membered nitrogen-containing ring) attached to a sulfonyl group derived from 4-methylphenyl.
This structural information indicates the presence of functional groups that contribute to its chemical reactivity and potential interactions with biological systems.
3-[(4-Methylphenyl)sulfanyl]pyrrolidine can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new derivatives for further study in medicinal chemistry.
The mechanism of action for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine primarily involves its interaction with specific molecular targets within biological systems. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. Additionally, the pyrrolidine ring can modulate enzyme functions by fitting into active sites or altering conformational states .
The compound exhibits typical reactivity associated with sulfonamides and pyrrolidines, including susceptibility to nucleophilic attack at the sulfur atom and potential for forming hydrogen bonds due to its functional groups.
Property | Value |
---|---|
Molecular Formula | C11H15NO2S |
Molecular Weight | 225.31 g/mol |
IUPAC Name | 1-(3-methylphenyl)sulfonylpyrrolidine |
InChI Key | CSASSVXGOLNSJH-UHFFFAOYSA-N |
3-[(4-Methylphenyl)sulfanyl]pyrrolidine has various applications in scientific research:
The pyrrolidine ring stands as a privileged structural motif in medicinal chemistry, primarily due to its distinct three-dimensional (3D) characteristics and enhanced exploration of pharmacophore space. As a saturated five-membered nitrogen heterocycle, pyrrolidine exhibits sp³-hybridization, contributing to greater molecular complexity and improved coverage of 3D space compared to flat aromatic scaffolds. This phenomenon, termed "pseudorotation," allows the ring to adopt energetically favorable conformations (e.g., envelope or twisted forms), enabling optimal interactions with biological targets [5] [8]. The scaffold’s chiral carbon atoms (up to four stereogenic centers) facilitate precise stereochemical control—a critical factor when targeting enantioselective proteins like G-protein coupled receptors (GPCRs) or enzymes. For instance, minor stereochemical variations in pyrrolidine-based agonists for GPR40 (a target for type 2 diabetes) result in significant differences in binding affinity and functional activity [8].
Physicochemical profiling underscores pyrrolidine’s advantages: it displays a balanced logP (0.459), high solubility (LogS 0.854), and a polar surface area (PSA) of 16.464 Ų (Table 1). These properties contribute to favorable pharmacokinetic profiles, including enhanced membrane permeability and aqueous solubility—key parameters in drug-likeness optimization [5] [8]. Consequently, pyrrolidine features in 37 FDA-approved drugs, spanning anticancer, antibacterial, antidiabetic, and central nervous system (CNS) therapeutics [2] [8].
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
LogS | 0.85 | -0.18 | -2.64 |
PSA (Ų) | 16.46 | 13.96 | 0.00 |
H-Bond Acceptor | 1.5 | 0.5 | 0.0 |
H-Bond Donor | 1.0 | 1.0 | 0.0 |
Data derived from quantum mechanical calculations and Qikprop predictions [5] [8].
The sulfanyl (–S–) moiety serves as a versatile bioisostere in drug design, conferring distinct electronic, steric, and metabolic properties to pharmacophores. Its integration into pyrrolidine derivatives enhances structural diversity and target engagement through three primary mechanisms:
In leishmaniasis research, sulfanyl-linked nitroimidazole-benzoate conjugates demonstrate potent antiproliferative activity against Leishmania parasites. Compound 9b (featuring a pyrogallol-sulfanyl-pyrrolidine motif) exhibits LC₅₀ values of 4 µM (L. braziliensis) and 1 µM (L. mexicana), attributed to the sulfanyl group’s role in membrane penetration and intracellular reduction activation [7]. Similarly, in antidiabetic agents, sulfanyl-bridged pyrrolidine-thiazole conjugates inhibit α-glucosidase and DPP-IV by anchoring into enzyme subsites via hydrophobic sulfur interactions [9].
Table 2: Bioactive Sulfanyl-Containing Molecules
Compound | Biological Target | Activity (IC₅₀/LC₅₀) | Role of Sulfanyl |
---|---|---|---|
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4,5-trihydroxybenzoate | Leishmania mexicana | 1 µM | Enhances redox activation & membrane transport |
Pyrrolidine-thiazole sulfanyl conjugates | α-Glucosidase/DPP-IV | 10–50 µM | Facilitates enzyme subsite anchoring |
Aryl-sulfanyl-pyrrolidine hybrids emerged as strategic pharmacophores in the early 2000s, leveraging synergistic advantages of both subunits. The aryl-sulfanyl component provides lipophilic anchor points for target binding, while the pyrrolidine ring introduces chiral complexity and hydrogen-bonding capacity. This combination proved instrumental in optimizing CNS agents, antivirals, and enzyme modulators where rigidity-flexibility balance is crucial [8].
Key milestones include:
Recent reviews (2021–2023) highlight 3-[(4-methylphenyl)sulfanyl]pyrrolidine as a promising scaffold for CNS and antiparasitic agents, given its balanced logP (~2.5–3.0) and metabolic stability. Derivatives like 3-[(4-methylphenyl)methyl]pyrrolidine HCl (CAS: 193220-16-5) have entered hit-to-lead campaigns, underscoring the scaffold’s translational potential [4] [8].
Table 3: Evolution of Aryl-Sulfanyl-Pyrrolidine Derivatives in Drug Discovery
Period | Development Focus | Key Achievements |
---|---|---|
2000–2010 | Synthetic accessibility | Pd-catalyzed C–S coupling protocols established |
2011–2020 | Stereochemical optimization | Enantioselective routes to 3-arylthio-pyrrolidines |
2021–Present | Polypharmacology applications | Hybrids targeting DPP-IV/α-glucosidase/Leishmania |
Compound Names in Article:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0